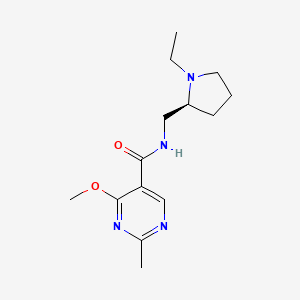
5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-): is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyrimidine ring, a carboxamide group, and a pyrrolidinylmethyl substituent. The (S)-(-) configuration indicates its specific stereochemistry, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group and the pyrrolidinylmethyl substituent. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its stereochemistry can play a crucial role in its binding affinity and specificity.
Medicine: In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry can influence its binding affinity and specificity, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide
- 5-Pyrimidinecarboxamide, 4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-
Comparison: Compared to similar compounds, 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) stands out due to its specific stereochemistry and unique substituents
Propriétés
Numéro CAS |
72412-31-8 |
|---|---|
Formule moléculaire |
C14H22N4O2 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19)/t11-/m0/s1 |
Clé InChI |
YCQMGHOYAMJGJR-NSHDSACASA-N |
SMILES isomérique |
CCN1CCC[C@H]1CNC(=O)C2=CN=C(N=C2OC)C |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
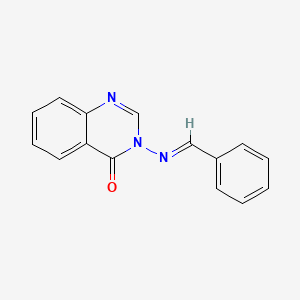
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
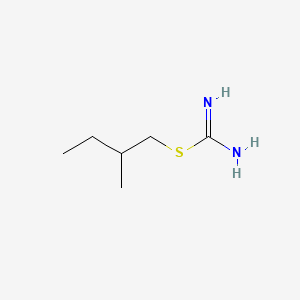
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
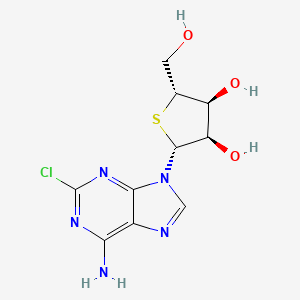
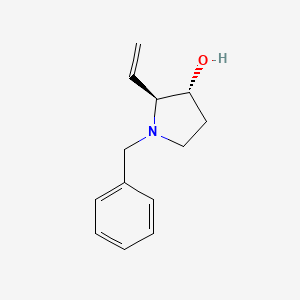
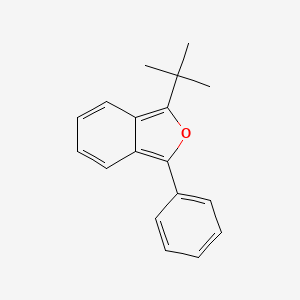
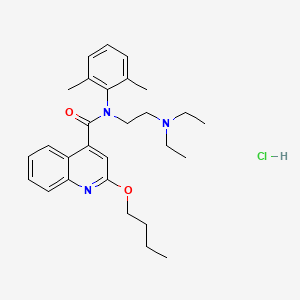

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
